![molecular formula C8H5ClN2O B1423403 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167056-35-0](/img/structure/B1423403.png)

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Descripción general

Descripción

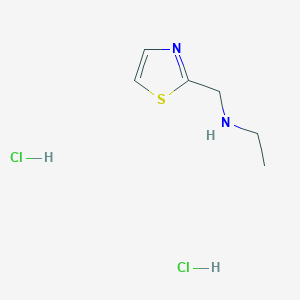

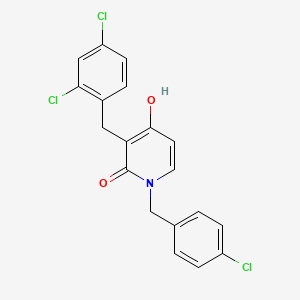

“5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” and its derivatives is a topic of ongoing research . The specific methods and conditions for the synthesis can vary depending on the desired product .

Molecular Structure Analysis

The molecular structure of “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” can be represented by the SMILES string ClC1=CC2=C (C=N1)NC=C2 . This indicates that the molecule contains a pyrrolopyridine core with a chlorine atom attached .

Chemical Reactions Analysis

The chemical reactions involving “5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” are complex and can involve multiple steps . The specific reactions and their mechanisms can depend on the conditions and the presence of other reactants .

Physical And Chemical Properties Analysis

“5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a solid at room temperature . Its molecular weight is 152.58 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Sonogashira-Type Reactions : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions. This process involves transforming 5-alkynyl-1H-pyrazole-4-carbaldehydes into 1-phenylpyrazolo[4,3-c]pyridines using tert-butylamine with microwave assistance. This method also enables the synthesis of pyrazolo[4,3-c]pyridine 5-oxides through silver-triflate-catalyzed regioselective cyclization (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : Another study demonstrates the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using a similar approach. This research emphasizes microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes, yielding these specialized compounds (Palka et al., 2014).

Fused Heterocycles Synthesis : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized using 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde as synthons. This method utilizes the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes to create these tricyclic heterocycles (El-Nabi, 2004).

Molecular Structure and Characterization

Crystal Structure Analysis : The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined using X-ray diffraction. This study provides insights into the molecular geometry and interactions of similar compounds (Xu & Shi, 2011).

Nucleophilic Reactions and Hydrogen Bonding : Another study explored how cyclohexylamine reacts with 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, highlighting the formation of distinct molecular structures through nucleophilic substitution and condensation processes (Orrego Hernandez et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZXAWKVLLHTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)

![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)

![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)